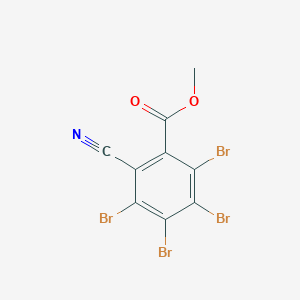
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate: is an organic compound characterized by the presence of bromine and cyano groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate typically involves the bromination of methyl 6-cyanobenzoate. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring to ensure the selective bromination at the 2, 3, 4, and 5 positions of the benzoate ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoate ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and cyano group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Methyl 2,3,4,5-tetrafluoro-6-cyanobenzoate
- Methyl 2,3,4,5-tetraiodo-6-cyanobenzoate
Comparison: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications that require brominated compounds. Additionally, the cyano group enhances its versatility in various chemical reactions.
Properties
CAS No. |
34643-37-3 |
|---|---|
Molecular Formula |
C9H3Br4NO2 |
Molecular Weight |
476.74 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrabromo-6-cyanobenzoate |
InChI |
InChI=1S/C9H3Br4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3 |
InChI Key |
KSEBOXJHGPSANT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


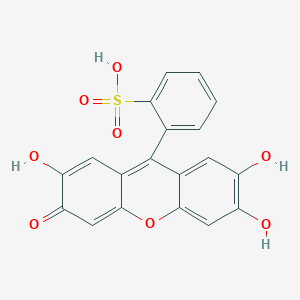
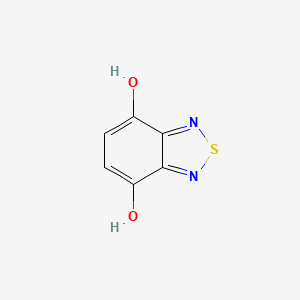
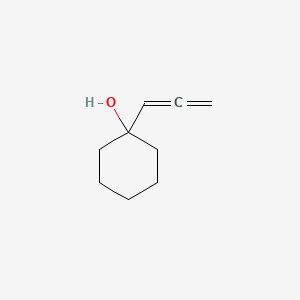
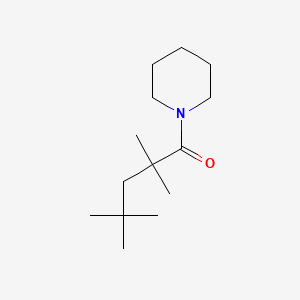

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
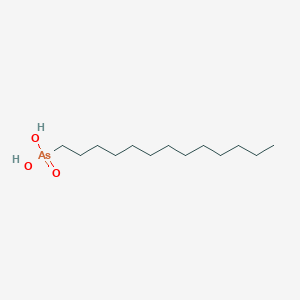
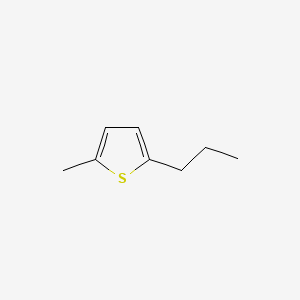
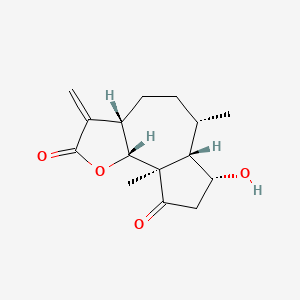
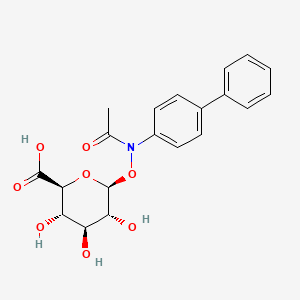
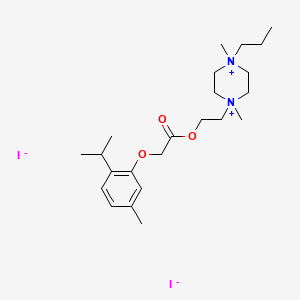
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)

![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
